molecular formula C15H23ClN2O2 B2825675 4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride CAS No. 2193059-33-3

4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride

Cat. No.: B2825675
CAS No.: 2193059-33-3
M. Wt: 298.81
InChI Key: KCRSAWKXIIITDQ-UHFFFAOYSA-N
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Description

4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride is a synthetic compound that features a pyrrolidine ring, a benzoic acid moiety, and a diethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, as well as employing automated systems for precise control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group may enhance binding affinity to these targets, while the pyrrolidine ring provides structural stability. The benzoic acid moiety can participate in hydrogen bonding or other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Diethylamino)pyrrolidin-1-yl]benzoic acid hydrochloride is unique due to the presence of the diethylamino group, which can enhance its pharmacokinetic properties and binding affinity to molecular targets. The combination of the pyrrolidine ring and benzoic acid moiety also contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

4-[3-(diethylamino)pyrrolidin-1-yl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-3-16(4-2)14-9-10-17(11-14)13-7-5-12(6-8-13)15(18)19;/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCRSAWKXIIITDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(C1)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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